molecular formula C21H16F5N3O3 B12388133 4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid

4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid

Cat. No.: B12388133
M. Wt: 453.4 g/mol
InChI Key: GLNQZCSOOQUOBN-UHFFFAOYSA-N
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Description

4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of strong bases and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary, but they often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid include other fluorinated pyrazole derivatives and compounds with similar functional groups .

Uniqueness

The uniqueness of this compound lies in its specific combination of difluoromethyl and trifluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H16F5N3O3

Molecular Weight

453.4 g/mol

IUPAC Name

4-[3-(difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C21H16F5N3O3/c22-14-8-11(9-15(23)18(14)24)12-4-1-2-5-16(12)27-21(32)13-10-29(7-3-6-17(30)31)28-19(13)20(25)26/h1-2,4-5,8-10,20H,3,6-7H2,(H,27,32)(H,30,31)

InChI Key

GLNQZCSOOQUOBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=CN(N=C3C(F)F)CCCC(=O)O

Origin of Product

United States

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